

# Application Notes and Protocols: Utilizing Adrenomedullin Transgenic Mice in Cardiovascular Research

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## Compound of Interest

Compound Name: Adrenomedullin

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These application notes provide a comprehensive overview of the use of **adrenomedullin** (AM) transgenic mice in cardiovascular research. **Adrenomedullin** is a potent vasodilatory peptide with a significant role in cardiovascular homeostasis and pathophysiology.[1][2] Genetically engineered mouse models have been instrumental in elucidating the in vivo functions of AM and its potential as a therapeutic target.[2] This document outlines the key signaling pathways, experimental protocols, and quantitative data derived from studies using these valuable models.

## Adrenomedullin Signaling in the Cardiovascular System

**Adrenomedullin** exerts its biological effects through a receptor complex consisting of the calcitonin receptor-like receptor (CLR) and a receptor activity-modifying protein (RAMP).[1][3] The specificity for AM is primarily determined by RAMP2 and RAMP3.[3] The binding of AM to its receptor activates several downstream signaling cascades, predominantly through G-protein-mediated pathways, leading to cell-type-specific effects.[3] Key signaling pathways include:

- **cAMP/PKA Pathway:** Activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of protein kinase A

- **NO/cGMP Pathway:** Stimulation of nitric oxide (NO) synthesis via endothelial nitric oxide synthase (eNOS), which in turn activates guanylyl cyclase to produce cyclic guanosine monophosphate (cGMP), promoting vasodilation.[1][4]
- **PI3K/Akt Pathway:** **Adrenomedullin** can also activate the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is involved in cell survival and anti-apoptotic effects.[1][5]
- **MAPK/ERK Pathway:** The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway can also be activated by AM.[5]

The diagram illustrates the Intracellular Signaling Pathway for Angiogenesis. It shows the flow of signals from the Cell Membrane through various receptors and intracellular components to Cellular Effects.

**Cell Membrane:** Adrenomedullin binds to CLR/RAMP2/3.

**Intracellular Signaling:**

- Receptors:** BIR, GPCR, RTK, PLC, PI3K, Akt.
- Signaling Molecules:** Adenylyl Cyclase, cAMP, PKA, IP3, Ca<sup>2+</sup>, eNOS Activation, NO, iGEC, cGMP, PDE.
- Interactions:**
  - BIR activates Adenylyl Cyclase.
  - GPCR activates Adenylyl Cyclase.
  - RTK activates PLC.
  - PLC generates IP3.
  - IP3 generates Ca<sup>2+</sup>.
  - Ca<sup>2+</sup> activates eNOS Activation.
  - eNOS Activation produces NO.
  - NO activates iGEC.
  - iGEC generates cGMP.
  - cGMP activates PDE.
  - PI3K activates Akt.
  - Akt phosphorylates eNOS Activation.

**Cellular Effects:** Cell Proliferation, Angiogenesis, Vasodilation, Anti-apoptosis.

Caption: **Adrenomedullin** signaling pathways in cardiovascular cells.

## Tech Support

Several genetically modified mouse lines have been developed to study the role of **adrenomedullin** in the cardiovascular system.

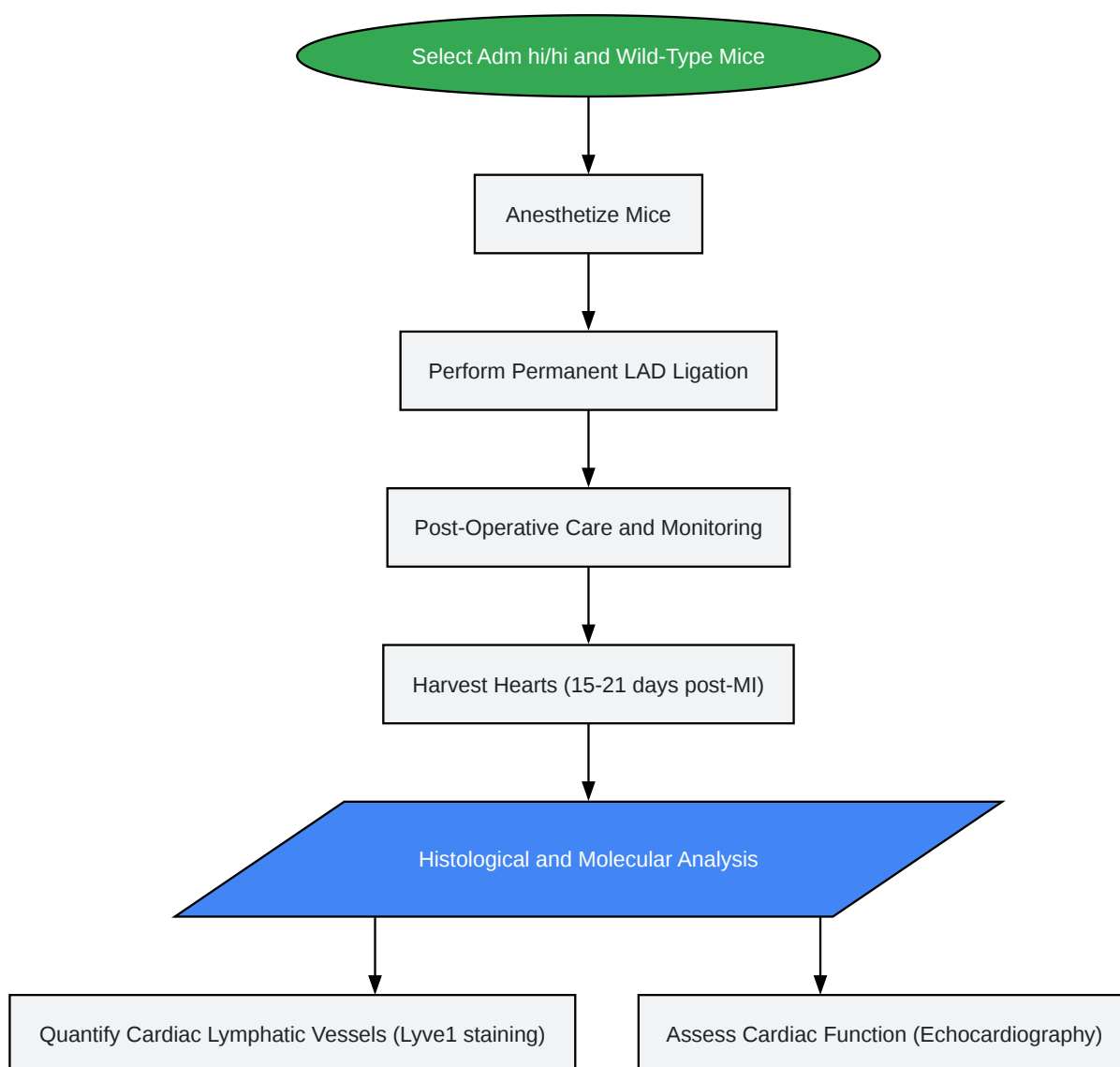
Mouse Model	Genotype	Key Phenotype	Reference
AM Overexpressor	Admhi/hi	Enlarged, hyperplastic hearts; no significant difference in cardiomyocyte cross-sectional area compared to wild-type.[6]	[6]
AM Overexpressor (Vascular)	AMTg (preproendothelin-1 promoter)	Significantly lower blood pressure than wild-type; resistant to lipopolysaccharide-induced septic shock.[2]	[2]
AM Heterozygous Knockout	Adm+/-	Hypertensive compared to wild-type littermates; diminished nitric oxide production. [2][7] Enhanced cardiac hypertrophy and renal damage in males with a renin transgene.[8]	[2][7][8]
AM Homozygous Knockout	Adm-/-	Embryonic lethal beyond mid-gestation due to severe hemorrhage and vascular abnormalities.[2][7]	[2][7]
RAMP2 Overexpressor (Smooth Muscle)	RAMP2-TG	Enhanced hypotensive effect of intravenous AM; more sensitive aortic relaxation in response to AM.[9][10] Basal	[9][10]

blood pressure similar  
to wild-type.[9]

## Experimental Protocols

### Induction of Myocardial Infarction (MI)

This protocol is designed to study the effects of altered **adrenomedullin** expression on cardiac remodeling and lymphangiogenesis following myocardial infarction.



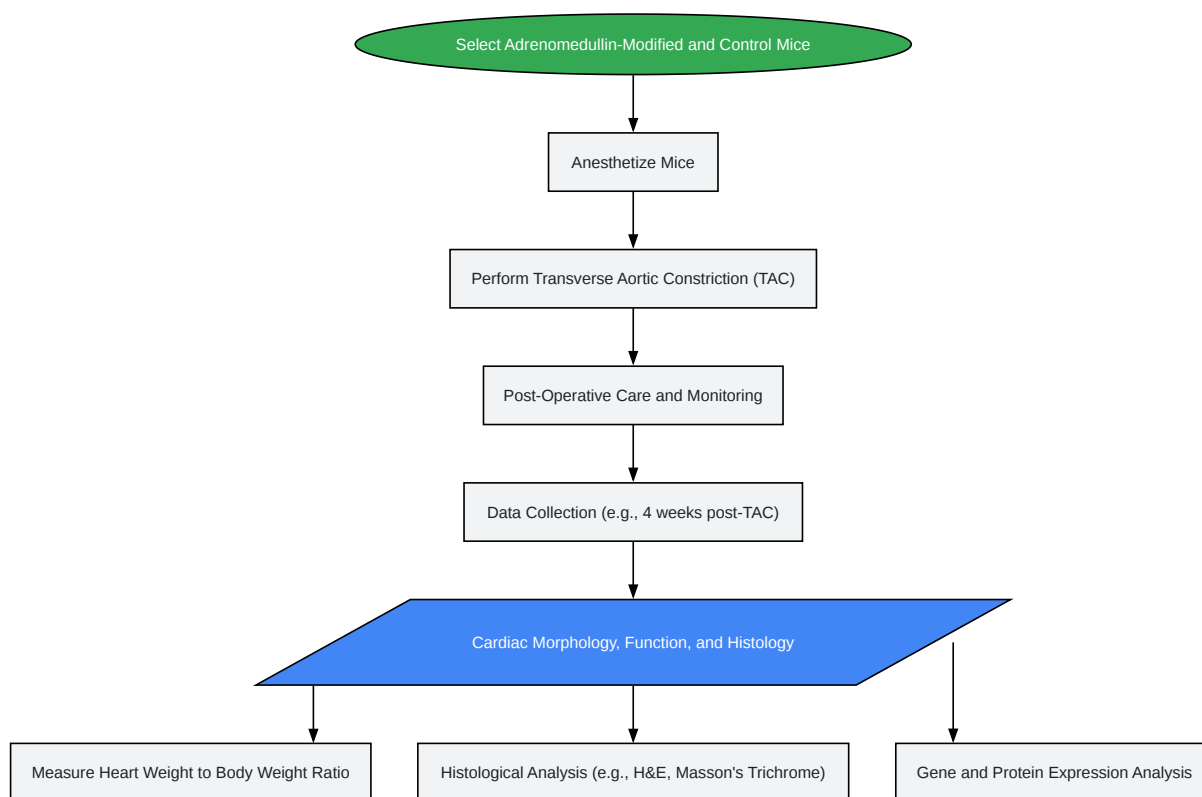
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Caption: Workflow for myocardial infarction studies in mice.

- Animal Selection: Use adult male Admhi/hi mice and age-matched wild-type littermates as controls.[11]
- Anesthesia and Surgical Preparation: Anesthetize the mouse using an appropriate anesthetic regimen (e.g., isoflurane). Intubate and ventilate the animal. Perform a left thoracotomy to expose the heart.
- Ligation of the Left Anterior Descending (LAD) Artery: Ligate the LAD artery permanently with a suture to induce myocardial infarction.[11]
- Closure and Recovery: Close the chest cavity and allow the animal to recover under a heat lamp. Provide appropriate post-operative analgesia.
- Post-MI Monitoring: Monitor the animals for 15-21 days.[11]
- Tissue Collection and Analysis:
  - At the end of the study period, euthanize the mice and harvest the hearts.
  - Fix the hearts in formalin and embed in paraffin for histological analysis.
  - Perform immunofluorescent staining on cross-sections with antibodies against lymphatic vessel endothelial hyaluronan receptor 1 (Lyve1) to identify and quantify cardiac lymphatic vessels.[11]
  - Cardiac function can be assessed prior to euthanasia using echocardiography.

## Induction of Cardiac Hypertrophy via Transverse Aortic Constriction (TAC)

This protocol is used to investigate the role of **adrenomedullin** in the development of pressure-overload cardiac hypertrophy.



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Caption: Workflow for transverse aortic constriction studies.

- Animal Selection: Use adult mice with genetic modifications in the **adrenomedullin** system (e.g., knockout or transgenic lines) and appropriate wild-type controls.<sup>[12]</sup>
- Anesthesia and Surgical Preparation: Anesthetize the mouse and provide mechanical ventilation.

- **Transverse Aortic Constriction (TAC):** Perform a thoracotomy to expose the aortic arch. Place a ligature around the transverse aorta between the innominate and left common carotid arteries and tie it against a needle of a specific gauge to create a standardized stenosis. Remove the needle to allow for blood flow through the constricted aorta.
- **Closure and Recovery:** Close the surgical incision and allow the animal to recover with appropriate post-operative care.
- **Post-TAC Evaluation:** After a specified period (e.g., 4 weeks), perform comprehensive analysis.[\[12\]](#)
  - **Echocardiography:** Assess cardiac function and dimensions.
  - **Hemodynamic Measurements:** Measure blood pressure.
  - **Histological Analysis:** Harvest the hearts, measure heart weight to body weight (HW/BW) ratio, and perform histological staining (e.g., Hematoxylin & Eosin for cell size, Masson's trichrome for fibrosis).[\[13\]](#)
  - **Molecular Analysis:** Analyze the expression of hypertrophy-associated genes (e.g., ANP, BNP) and fibrotic markers.[\[6\]](#)

## Quantitative Data Summary



Parameter	Mouse Model	Experimental Condition	Observation	Reference
Blood Pressure	AMTg (overexpressor)	Baseline	Significantly lower than wild-type.	[2]
Adm+/- (heterozygous KO)	Baseline	Elevated blood pressure.	[7]	[9][10]
RAMP2-TG (overexpressor)	Baseline	Similar to wild-type.	[9]	
Aortic Relaxation (EC50 for AM)	RAMP2-TG	In vitro aorta relaxation studies	8.0 ± 1.5 nmol/L (vs. 17.9 ± 3.6 nmol/L in WT).	
Cardiac Hypertrophy	Admhi/hi (overexpressor)	Baseline (2 months old)	Significantly increased heart weight to body weight and heart weight to tibia length ratios.	[6]
Adm+/- (heterozygous KO)	Renin-induced hypertension	Enhanced cardiac hypertrophy in males.	[8]	[11]
Cardiac Lymphangiogenesis	Admhi/hi	Post-Myocardial Infarction	Significantly more cardiac lymphatic growth compared to wild-type.	
Heart Failure	AM infusion in sheep with pacing-induced heart failure	4-day infusion (10 ng/kg/min)	27% increase in cardiac output, 30% reduction in peripheral resistance, 13%	

reduction in  
mean arterial  
pressure, 24%  
reduction in left  
atrial pressure.

These notes and protocols provide a framework for utilizing **adrenomedullin** transgenic mice in cardiovascular research. The detailed methodologies and compiled data serve as a valuable resource for designing and interpreting experiments aimed at understanding the role of **adrenomedullin** in cardiovascular health and disease, and for the development of novel therapeutic strategies.

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